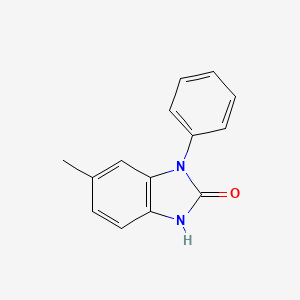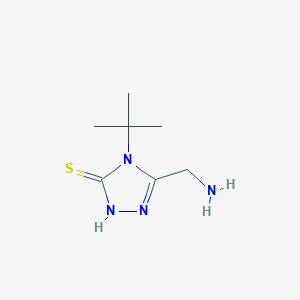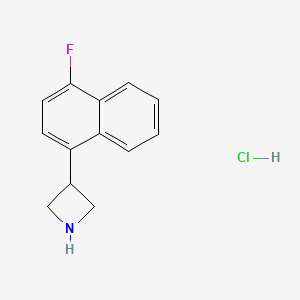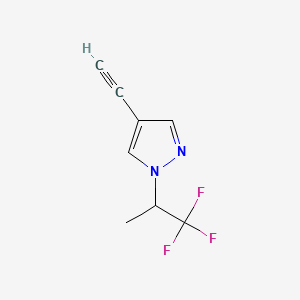
4-(tert-Butyl)-2-methoxy-6-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butyl)-2-methoxy-6-methylphenol is an organic compound with the molecular formula C12H18O2. It is a derivative of phenol, characterized by the presence of a tert-butyl group, a methoxy group, and a methyl group attached to the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(tert-Butyl)-2-methoxy-6-methylphenol can be synthesized through the alkylation of phenol with isobutene in the presence of an acid catalyst. The reaction typically involves the following steps:
Alkylation: Phenol reacts with isobutene in the presence of a strong acid, such as sulfuric acid, to form 4-(tert-Butyl)phenol.
Methoxylation: The 4-(tert-Butyl)phenol is then reacted with methanol in the presence of a catalyst to introduce the methoxy group at the ortho position.
Methylation: Finally, the compound undergoes methylation using a methylating agent like methyl iodide to introduce the methyl group at the para position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-Butyl)-2-methoxy-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl, methoxy, or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
4-(tert-Butyl)-2-methoxy-6-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Used as a stabilizer in the production of plastics, rubber, and other materials to enhance their durability and shelf life.
Mécanisme D'action
The antioxidant properties of 4-(tert-Butyl)-2-methoxy-6-methylphenol are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This compound stabilizes free radicals by forming a resonance-stabilized phenoxyl radical, thereby preventing further oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butylated Hydroxytoluene (BHT): Another phenolic antioxidant with similar applications in preventing oxidative degradation.
Butylated Hydroxyanisole (BHA): A phenolic antioxidant used in food preservation and industrial applications.
4-tert-Butylcatechol: Used as a stabilizer and antioxidant in various industrial processes.
Uniqueness
4-(tert-Butyl)-2-methoxy-6-methylphenol is unique due to its specific combination of functional groups, which confer distinct antioxidant properties. The presence of the tert-butyl group enhances its stability, while the methoxy and methyl groups contribute to its reactivity and effectiveness as an antioxidant.
Propriétés
Formule moléculaire |
C12H18O2 |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
4-tert-butyl-2-methoxy-6-methylphenol |
InChI |
InChI=1S/C12H18O2/c1-8-6-9(12(2,3)4)7-10(14-5)11(8)13/h6-7,13H,1-5H3 |
Clé InChI |
MKHJOAUCRPBIKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)OC)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8'-Chloro-5'-hydroxy-6'-nitro-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B13704880.png)
![3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid](/img/structure/B13704886.png)



![Ethyl 3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propanoate](/img/structure/B13704908.png)





